pentyl 2-[(2-chlorobenzoyl)amino]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 2-[(2-chlorobenzoyl)amino]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these steps include various chlorinating agents, amines, and carboxylates .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-[(2-chlorobenzoyl)amino]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Pentyl 2-[(2-chlorobenzoyl)amino]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pentyl 2-[(2-chlorobenzoyl)amino]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Pentyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Pentyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Methyl 2-amino-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Uniqueness
Pentyl 2-[(2-chlorobenzoyl)amino]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C30H27ClN4O3 |
---|---|
Molecular Weight |
527.0 g/mol |
IUPAC Name |
pentyl 2-[(2-chlorobenzoyl)amino]-1-(4-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C30H27ClN4O3/c1-3-4-9-18-38-30(37)25-26-28(33-24-13-8-7-12-23(24)32-26)35(20-16-14-19(2)15-17-20)27(25)34-29(36)21-10-5-6-11-22(21)31/h5-8,10-17H,3-4,9,18H2,1-2H3,(H,34,36) |
InChI Key |
YHNLGYFBPQYGQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C)NC(=O)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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